molecular formula C10H12ClNO2 B13738940 n-Butyl 3-chloropyridine-2-carboxylate

n-Butyl 3-chloropyridine-2-carboxylate

Cat. No.: B13738940
M. Wt: 213.66 g/mol
InChI Key: XBEAMPKQWOQLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Butyl 3-chloropyridine-2-carboxylate: is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Butyl 3-chloropyridine-2-carboxylate typically involves the esterification of 3-chloropyridine-2-carboxylic acid with n-butanol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: n-Butyl 3-chloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed to yield 3-chloropyridine-2-carboxylic acid and n-butanol.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Ester hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

    Nucleophilic substitution: Substituted pyridine derivatives.

    Ester hydrolysis: 3-chloropyridine-2-carboxylic acid and n-butanol.

    Oxidation and reduction: Various oxidized or reduced pyridine derivatives.

Scientific Research Applications

Chemistry: n-Butyl 3-chloropyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of n-Butyl 3-chloropyridine-2-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine atom and ester group in the molecule can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • n-Butyl 2-chloropyridine-3-carboxylate
  • n-Butyl 4-chloropyridine-2-carboxylate
  • n-Butyl 3-bromopyridine-2-carboxylate

Comparison: n-Butyl 3-chloropyridine-2-carboxylate is unique due to the position of the chlorine atom and the ester group on the pyridine ring. This specific arrangement can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

butyl 3-chloropyridine-2-carboxylate

InChI

InChI=1S/C10H12ClNO2/c1-2-3-7-14-10(13)9-8(11)5-4-6-12-9/h4-6H,2-3,7H2,1H3

InChI Key

XBEAMPKQWOQLAG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.